molecular formula C15H16N2O3 B14637281 p-Azoxyanisoylphenetole CAS No. 56095-14-8

p-Azoxyanisoylphenetole

Cat. No.: B14637281
CAS No.: 56095-14-8
M. Wt: 272.30 g/mol
InChI Key: SHNTZCGYSJPCDP-UHFFFAOYSA-N
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Description

p-Azoxyanisoylphenetole (commonly referred to as p-Azoxyanisole or 4,4'-Azoxyanisole) is an azoxy compound characterized by two methoxy-substituted benzene rings linked via an azoxy group (–N=N(O)–). Its molecular formula is C₁₄H₁₄N₂O₃ (MW: 282.28 g/mol) with a CAS number of 1562-94-3 .

Properties

CAS No.

56095-14-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(4-ethoxyphenyl)imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C15H16N2O3/c1-3-20-15-8-4-12(5-9-15)16-17(18)13-6-10-14(19-2)11-7-13/h4-11H,3H2,1-2H3

InChI Key

SHNTZCGYSJPCDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Azoxyanisoylphenetole typically involves the reaction of p-anisidine with phenetole in the presence of an oxidizing agent. The reaction conditions often include:

    Oxidizing Agent: Commonly used oxidizing agents include hydrogen peroxide or peracids.

    Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetic acid.

    Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to facilitate the formation of the azoxy linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: p-Azoxyanisoylphenetole undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro compounds.

    Reduction: Reduction of the azoxy group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

p-Azoxyanisoylphenetole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Azoxyanisoylphenetole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

    Pathways: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following azoxy derivatives are structurally and functionally relevant:

p,p'-Azoxyphenetole (Diethoxyazoxybenzene)

Azoxybenzene (Parent compound without substituents)

Nitro Derivatives of Azoxyphenetole

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Solubility in Water Key Hazards
p-Azoxyanisole 1562-94-3 C₁₄H₁₄N₂O₃ 282.28 Methoxy (para) 119–121 <1 mg/mL Toxic fumes on decomposition
p,p'-Azoxyphenetole Not available C₁₆H₁₅N₂O₃ 286.32 Ethoxy (para) Data unavailable Data unavailable Potential explosive derivatives
Azoxybenzene 495-48-7 C₁₂H₁₀N₂O 198.22 None 35–36 Insoluble Irritant, toxic

Structural and Functional Analysis

Substituent Effects :
  • Methoxy vs. Ethoxy Groups: p-Azoxyanisole’s methoxy groups (–OCH₃) enhance polarity and symmetry, raising its melting point (119–121°C) compared to azoxybenzene (35–36°C). Ethoxy groups may improve solubility in non-polar solvents due to increased hydrophobicity.

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